3-Chloro-5-fluoro-4-methylphenylboronic acid
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Overview
Description
3-Chloro-5-fluoro-4-methylphenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-Chloro-5-fluoro-4-methylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form the corresponding boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), ethanol, water
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Boronate Esters: Formed through reduction reactions
Scientific Research Applications
3-Chloro-5-fluoro-4-methylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action of 3-Chloro-5-fluoro-4-methylphenylboronic acid involves its role as a boron source in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the chlorine, fluorine, and methyl substituents on the phenyl ring, which influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 3-Chloro-5-fluorophenylboronic acid
Uniqueness
3-Chloro-5-fluoro-4-methylphenylboronic acid is unique due to the combination of chlorine, fluorine, and methyl substituents on the phenyl ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C7H7BClFO2 |
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Molecular Weight |
188.39 g/mol |
IUPAC Name |
(3-chloro-5-fluoro-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,11-12H,1H3 |
InChI Key |
HCIXNKOVNHJHPS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)C)F)(O)O |
Origin of Product |
United States |
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